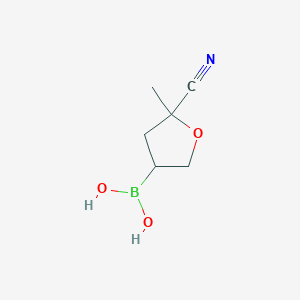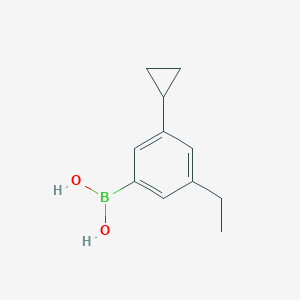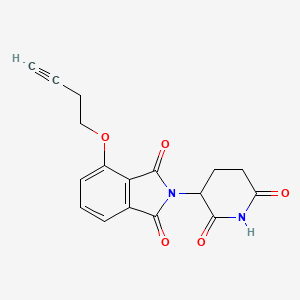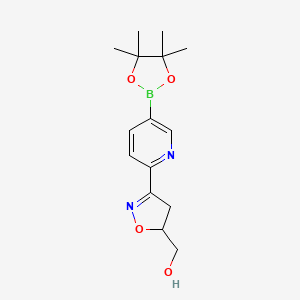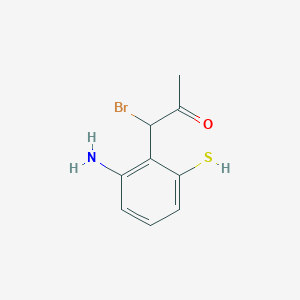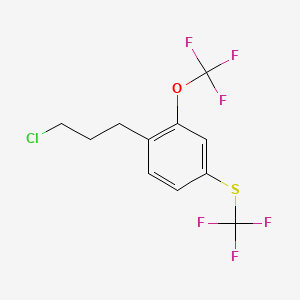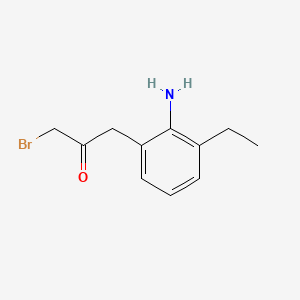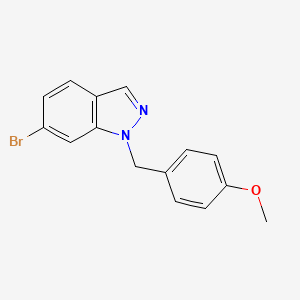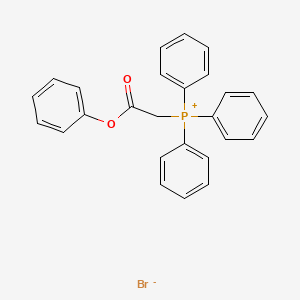
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C26H22BrO2P. It is known for its unique structure, which includes a triphenylphosphonium group and a phenoxyethyl moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable phenoxyethyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate temperatures and may require the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenoxyethyl phosphine oxides, while substitution reactions can produce a variety of substituted phenoxyethyl derivatives.
科学研究应用
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can exert its effects by modulating various biochemical pathways. The phenoxyethyl moiety may also contribute to the compound’s overall activity by interacting with specific molecular sites.
相似化合物的比较
Similar Compounds
Phenacyltriphenylphosphonium bromide: Similar in structure but with a phenacyl group instead of a phenoxyethyl group.
(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group instead of a phenoxyethyl group.
(Cyanomethyl)triphenylphosphonium chloride: Features a cyanomethyl group in place of the phenoxyethyl group.
Uniqueness
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide is unique due to its specific combination of the phenoxyethyl and triphenylphosphonium groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
102690-40-4 |
|---|---|
分子式 |
C26H22BrO2P |
分子量 |
477.3 g/mol |
IUPAC 名称 |
(2-oxo-2-phenoxyethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H22O2P.BrH/c27-26(28-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
InChI 键 |
GKQDVHDFVYQDNV-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



